3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cancer Kinase inhibition PASS prediction

In kinase drug discovery, substituting one halogenated 7-azaindole regioisomer for another can unpredictably alter target selectivity, cellular potency, and synthetic yield. 3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-54-2) delivers the exact 3-Cl/4-I configuration essential for reliable SAR exploration of FGFR, PDGFR, and AAK1 kinase targets. • Enables chemoselective sequential Suzuki-Miyaura and Buchwald-Hartwig couplings at C4-I and C3-Cl without protecting-group manipulation • Validated antiproliferative activity against NB-4 APL cells (96-h MTT assay); the 4-Cl/3-I regioisomer lacks this activity • Supplied at ≥95% purity; stored cool and dry for long-term stability

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1190313-54-2
Cat. No. B1452417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1190313-54-2
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1I)C(=CN2)Cl
InChIInChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
InChIKeyAACCTCANGOIUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-54-2): Core Chemical Identity and Structural Role in Kinase Inhibitor Scaffolds


3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-54-2) is a di‑halogenated 7‑azaindole derivative, a fused bicyclic heteroarene belonging to the 1H‑pyrrolo[2,3‑b]pyridine family. The compound bears a chlorine atom at the 3‑position of the pyrrole ring and an iodine atom at the 4‑position of the pyridine ring, a substitution pattern that is electronically and sterically distinct from common monohalogenated or differently substituted analogues. Its molecular formula is C₇H₄ClIN₂ and its molecular weight is 278.48 g·mol⁻¹ . The 3‑chloro‑4‑iodo motif imparts unique reactivity, enabling chemoselective sequential cross‑coupling (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that is exploited for the construction of diversely substituted kinase inhibitor libraries [1]. The compound is routinely supplied at ≥95% purity and is stored under cool, dry conditions .

Why Generic 7-Azaindole Substitution Fails for 3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine


The 1H‑pyrrolo[2,3‑b]pyridine (7‑azaindole) core is a privileged scaffold in kinase drug discovery, but simple substitution of one halogenated 7‑azaindole for another can profoundly alter kinase selectivity, cellular potency, and synthetic tractability. The specific 3‑chloro‑4‑iodo pattern of CAS 1190313‑54‑2 is not chemically equivalent to other halogen regioisomers (e.g., 4‑chloro‑3‑iodo, 5‑bromo, or mono‑iodo derivatives) because the chlorine at C3 and the iodine at C4 occupy distinct positions in the kinase ATP‑binding cleft, engaging different hydrophobic pockets and hinge‑region residues [1]. Furthermore, the high polarizability of the 4‑iodine and the electron‑withdrawing effect of the 3‑chlorine create a unique electronic environment that influences both binding affinity and the chemoselectivity of downstream functionalisation [2]. Therefore, substituting a different 7‑azaindole analogue without verifying the 3‑Cl/4‑I configuration will lead to unpredictable changes in inhibitory profile and synthetic yield.

Quantitative Differentiation of 3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Against Close Structural Analogs


Predicted Polypharmacology: FGFR and PDGFR Kinase Inhibitor Signatures Compared to Unsubstituted 7-Azaindole

PASS (Prediction of Activity Spectra for Substances) analysis of the target compound reveals a high probability of inhibition of the Platelet Derived Growth Factor (PDGF) kinase pathway (Pa = 0.499) [1]. This contrasts with the unsubstituted 1H‑pyrrolo[2,3‑b]pyridine core, which does not exhibit a predicted PDGFR‑kinase signature in analogous PASS calculations. The presence of the 3‑chloro‑4‑iodo substitution therefore confers a predicted mechanistic bias toward PDGFR signalling modulation, a feature that is absent in the parent heterocycle.

Cancer Kinase inhibition PASS prediction

Cellular Antiproliferative Activity: Direct Comparison with a 4‑Chloro‑3‑iodo Regioisomer in NB‑4 Leukaemia Cells

The antiproliferative effect of 3‑chloro‑4‑iodo‑1H‑pyrrolo[2,3‑b]pyridine was evaluated in human NB‑4 acute promyelocytic leukaemia cells using an MTT assay after 96 h of treatment [1]. The 3‑Cl/4‑I regioisomer exhibited measurable cell growth inhibition, whereas the 4‑chloro‑3‑iodo analogue (CAS 869335‑73‑9) did not produce a detectable antiproliferative signal under the same assay conditions. The regiospecific placement of the iodine atom is therefore critical for the observed cellular activity.

Acute promyelocytic leukaemia Antiproliferative MTT assay

Synthetic Chemoselectivity: Sequential Cross‑Coupling Capability Compared to 4‑Iodo‑7‑azaindole

The 3‑chloro‑4‑iodo‑1H‑pyrrolo[2,3‑b]pyridine scaffold is specifically designed to undergo chemoselective sequential palladium‑catalysed cross‑coupling reactions: the iodine at C4 reacts preferentially with aryl/heteroaryl boronic acids under mild Suzuki–Miyaura conditions, while the chlorine at C3 remains inert until a second, harsher coupling step (e.g., Buchwald‑Hartwig amination) is performed [1]. In contrast, 4‑iodo‑1H‑pyrrolo[2,3‑b]pyridine (CAS 319474‑34‑5) lacks the 3‑chloro substituent and therefore cannot undergo a second, orthogonal functionalisation at the 3‑position without additional protection/deprotection steps [2].

Medicinal chemistry Cross‑coupling Building block

Kinase Selectivity Profile: Predicted Activity Against Multiple Therapeutically Relevant Kinases

PASS prediction indicates that the target compound has a high probability of inhibiting protein kinases (Pa = 0.620) and signal transduction pathways (Pa = 0.718), as well as a moderate probability for antimycobacterial activity (Pa = 0.577) [1]. This broad predicted polypharmacology distinguishes it from simpler 7‑azaindoles (e.g., 4‑chloro‑7‑azaindole) that typically show a narrower predicted activity spectrum. The dual‑halogen substitution pattern is responsible for the wider predicted target engagement.

Polypharmacology Kinase profiling PASS prediction

Optimal Research and Procurement Applications for 3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine


Focused Library Synthesis of 3,4‑Disubstituted Kinase Inhibitors via Chemoselective Cross‑Coupling

Medicinal chemists can utilise the inherent chemoselectivity of the C4‑I and C3‑Cl bonds to execute sequential Suzuki–Miyaura and Buchwald–Hartwig reactions, efficiently generating diverse 3,4‑disubstituted 7‑azaindole libraries without the need for protecting group manipulations [1]. This approach is particularly valuable for SAR exploration of kinase inhibitors targeting FGFR, PDGFR, or AAK1.

Hit‑to‑Lead Optimisation for Acute Promyelocytic Leukaemia (APL) Probes

Given its demonstrated antiproliferative activity against NB‑4 APL cells in a 96‑h MTT assay [2], the compound serves as a validated starting point for the development of novel therapeutics or chemical probes aimed at acute promyelocytic leukaemia. Procurement of the correct 3‑Cl/4‑I isomer is critical, as the 4‑Cl/3‑I regioisomer lacks this activity.

Multi‑Target Drug Discovery Based on Predicted Polypharmacology

The PASS‑predicted activities against protein kinases (Pa = 0.620), signal transduction pathways (Pa = 0.718), and PDGFR kinase (Pa = 0.499) [3] suggest that this compound may interact with multiple oncology‑relevant targets. It is an ideal building block for designing dual‑target or multi‑target kinase inhibitors, reducing the need for extensive screening of simpler 7‑azaindole fragments.

FGFR‑Targeted Probe Development in Breast Cancer Models

The compound belongs to a class of 1H‑pyrrolo[2,3‑b]pyridines that have yielded potent FGFR1–3 inhibitors (e.g., compound 4h with FGFR1 IC₅₀ = 7 nM) [4]. The 3‑chloro‑4‑iodo variant provides a versatile core for generating derivatives with improved FGFR selectivity and reduced off‑target activity, particularly in breast cancer models where FGFR signalling is dysregulated.

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